molecular formula C7H4BrClF3N B1441615 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine CAS No. 862120-75-0

2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine

Cat. No.: B1441615
CAS No.: 862120-75-0
M. Wt: 274.46 g/mol
InChI Key: IJHFHJQVCKHBGQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromomethyl, chloro, and trifluoromethyl groups attached to a pyridine ring. The trifluoromethyl group is particularly significant due to its influence on the compound’s chemical and physical properties, making it valuable in various scientific and industrial applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The bromomethyl group in this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or modification of protein function . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and enzymes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, thereby altering downstream signaling cascades . Furthermore, it can affect gene expression by interacting with transcription factors or modifying chromatin structure . The compound’s impact on cellular metabolism includes alterations in metabolic flux and changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the covalent modification of enzymes and proteins via the bromomethyl group, leading to enzyme inhibition or activation . This compound can also bind to specific sites on biomolecules, such as DNA or RNA, influencing their function and stability . Additionally, the trifluoromethyl group can participate in hydrogen bonding and van der Waals interactions, further stabilizing the compound’s binding to target molecules .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where specific dosages are required to elicit measurable biological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body . The presence of the trifluoromethyl group can influence the compound’s metabolic stability and the formation of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are governed by its physicochemical properties. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in hydrophobic environments . Transporters and binding proteins, such as albumin, can facilitate its distribution within the body . The compound’s localization and accumulation can vary depending on the tissue type and the presence of specific transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. This compound can localize to various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its biochemical effects . The presence of the trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic regions within organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination of 6-chloro-4-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can target the halogen groups, leading to the formation of dehalogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the original compound.

    Oxidation: Pyridine N-oxides are the primary products.

    Reduction: Dehalogenated pyridine derivatives are formed.

Scientific Research Applications

2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine

Uniqueness

2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine is unique due to the combination of bromomethyl, chloro, and trifluoromethyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in synthetic chemistry and material science .

Properties

IUPAC Name

2-(bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-3-5-1-4(7(10,11)12)2-6(9)13-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHFHJQVCKHBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CBr)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(2-chloro-6-methyl-4-(trifluoromethyl)pyridine (10.0 g, 51 mmol), N-bromosuccinimide (10.9 g, 61 mmol), and 2,2′-azobis(2-methylpropionitrile) (164 mg, 1 mmol) were combined in carbon tetrachloride (200 mL) and heated to reflux. After 16 h, the reaction mixture was cooled to 0° C. and filtered. The filtrate was concentrated and purified by column chromatography on silica gel (100% hexanes) to produce 9.1 g (70%) as a light yellow oil. 1H-NMR (CDCl3, 400 MHz) δ 7.59 (s, 1H), 7.47 (s, 1H), 4.52 (s, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step Two
Quantity
164 mg
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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